Oxazepam acetate, (+)-

Description

Contextualization within the Benzodiazepine (B76468) Chemical Class

Benzodiazepines are a class of psychoactive drugs characterized by a core chemical structure composed of a fused benzene (B151609) and diazepine (B8756704) ring. wikipedia.org These compounds are known for their depressant effects on the central nervous system, which are achieved by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. wikipedia.orgdrugs.com This interaction leads to a range of pharmacological effects, including sedation, hypnosis (sleep-induction), anxiolysis (anti-anxiety), anticonvulsant activity, and muscle relaxation. wikipedia.org

The specific effects of different benzodiazepines can vary based on their potency, duration of action, and how they interact with different GABA-A receptor subtypes. drugs.com Oxazepam itself is an intermediate-acting benzodiazepine and an active metabolite of other benzodiazepines like diazepam. wikipedia.org Oxazepam acetate (B1210297) is a derivative of oxazepam, featuring an acetyl group at the 3-hydroxyl position. ontosight.ai This structural modification influences its properties and metabolic pathway. ontosight.ai

Significance of Chiral Purity in Pharmaceutical Research

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), is of paramount importance in pharmaceutical research. mdpi.comveranova.com Biological systems, including enzymes and receptors, are themselves chiral, leading to potentially different interactions with each enantiomer of a chiral drug. mdpi.comveranova.com These differences can manifest in variations in pharmacological activity, potency, and even toxicity between enantiomers. veranova.com

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that favor the development of single-enantiomer drugs over racemic mixtures (equal mixtures of both enantiomers). veranova.comnih.gov This "chiral switch" approach aims to optimize therapeutic outcomes and improve drug safety profiles by isolating the more active or less toxic enantiomer. mdpi.com The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, is crucial for separating and analyzing chiral compounds to ensure their enantiomeric purity. americanpharmaceuticalreview.commdpi.com

Rationale for Investigating (+)-Oxazepam Acetate

The investigation into specific enantiomers of chiral drugs is driven by the understanding that each may possess distinct pharmacological profiles. While oxazepam exists as a racemic mixture, early attempts to isolate its individual enantiomers were challenging. wikipedia.org However, its acetate derivative has been successfully isolated as a single enantiomer. wikipedia.org

The primary rationale for investigating (+)-Oxazepam acetate stems from the potential for one enantiomer to exhibit a more desirable therapeutic effect or a more favorable metabolic profile. Research into the individual enantiomers of chiral drugs can lead to the development of more refined therapeutic agents with improved efficacy and reduced side effects. Although it was determined that there would be no therapeutic benefit to administering a single enantiomer of oxazepam over the racemic mixture due to the rate of epimerization at different pH levels, the study of its chiral derivatives like (+)-oxazepam acetate remains a subject of scientific inquiry. wikipedia.org The synthesis of oxazepam acetate involves the acetylation of oxazepam, a process that can be achieved through various chemical methods, including the use of acetic anhydride (B1165640). ontosight.ainih.govgpatindia.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

68399-23-5 |

|---|---|

Molecular Formula |

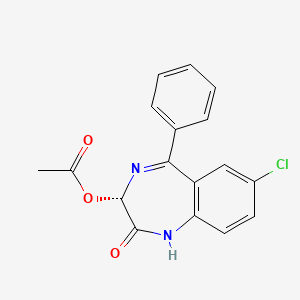

C17H13ClN2O3 |

Molecular Weight |

328.7 g/mol |

IUPAC Name |

[(3S)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |

InChI |

InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)/t17-/m0/s1 |

InChI Key |

FYRWUTOZBRWYCS-KRWDZBQOSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Oxazepam Acetate, +

Advanced Synthetic Methodologies for Oxazepam Acetate (B1210297)

The synthesis of oxazepam and its derivatives is a well-established area of medicinal chemistry. However, achieving stereoselectivity to isolate the (+)-enantiomer of oxazepam acetate presents specific challenges and requires advanced methodologies.

Stereoselective Synthesis Strategies for (+)-Oxazepam Acetate

Oxazepam possesses a chiral center at the C3 position of the benzodiazepine (B76468) ring, and therefore exists as a racemic mixture of (S)- and (R)-enantiomers. psu.edu While oxazepam itself undergoes rapid racemization in aqueous solutions, making the isolation of stable enantiomers difficult, its acetate derivative is more configurationally stable. wikipedia.orgresearchgate.net Early attempts to isolate oxazepam enantiomers were often unsuccessful, but the corresponding acetate has been successfully isolated as a single enantiomer. wikipedia.org

The primary strategies for obtaining enantiomerically pure (+)-oxazepam acetate revolve around the resolution of racemic mixtures, as direct asymmetric synthesis is complex.

Chromatographic Resolution : High-performance liquid chromatography (HPLC) using a chiral stationary phase is a key technique. For instance, a Cyclobond I-2000 RSP column can be used to separate the enantiomers of 3-hydroxybenzodiazepines like oxazepam. nih.gov This method allows for the analytical and preparative separation of the (+) and (-) enantiomers. The pure enantiomers of oxazepam have also been obtained through the fractional crystallization of diastereomeric salts with chiral resolving agents like (-)-(1R,2S)-ephedrine, followed by acylation to the acetate. mdpi.com

Enzymatic Hydrolysis : Stereoselective enzymatic hydrolysis can also be employed. Studies on related esters, such as oxazepam hemisuccinate, have shown that enzymes can selectively hydrolyze one enantiomer over the other, which could be adapted as a kinetic resolution strategy. mdpi.com The diastereoisomeric glucuronides of oxazepam are known to be hydrolyzed stereoselectively by β-glucuronidase preparations. psu.edu

It has been determined that due to the rapid epimerization at varying pH levels, there would be no significant therapeutic advantage in administering a single enantiomer of oxazepam over the racemic mixture. wikipedia.org However, the study of single enantiomers and their stable derivatives like the acetate is crucial for understanding their specific interactions and metabolic pathways.

Acylation Reactions and Derivatization Approaches

Acylation is the fundamental reaction for the synthesis of oxazepam acetate from its precursor, oxazepam. This process involves the introduction of an acetyl group onto the 3-hydroxyl group of the oxazepam molecule.

The most common method for this transformation is the reaction of oxazepam with acetic anhydride (B1165640) . nih.govnih.gov This reaction can occur as the final step in a multi-step synthesis, where a rearrangement reaction directly produces the acetylated compound. nih.govgpatindia.com

Derivatization is a broader concept that includes acylation and is frequently used in the analysis and synthesis of benzodiazepines. Besides acetylation, other derivatization approaches are employed to enhance properties like volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to create prodrugs. mdpi.comresearchgate.net

Common Derivatization Techniques for Benzodiazepines:

| Derivatization Type | Reagent(s) | Purpose |

|---|---|---|

| Acylation | Acetic Anhydride, Heptafluorobutyric Anhydride | Synthesis of esters (e.g., acetate), improved thermal stability for analysis. nih.govresearchgate.net |

| Silylation | BSTFA, MSTFA, MTBSTFA | Increases volatility and thermal stability for GC-MS analysis. mdpi.comresearchgate.netnih.govnih.gov |

| Alkylation | Alkylating agents | Modifies the chemical structure for analytical or pharmacological studies. researchgate.net |

| Esterification | Succinic Anhydride | Creates prodrugs like oxazepam hemisuccinate to improve solubility or delivery. mdpi.comresearchgate.net |

These derivatization reactions are crucial not only for synthesizing specific compounds like (+)-oxazepam acetate but also for the broader analytical and medicinal chemistry of the benzodiazepine class. mdpi.com

Rearrangement Reactions in Benzodiazepine Synthesis

Rearrangement reactions are pivotal in the synthesis of the 1,4-benzodiazepine (B1214927) core and specifically in the formation of oxazepam and its acetate.

A widely used synthetic route to oxazepam involves a Polonovski-type rearrangement . This reaction starts with the N-oxide of a benzodiazepine precursor, such as 7-chloro-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-on-4-oxide. gpatindia.com Treatment of this N-oxide with acetic anhydride simultaneously triggers a rearrangement and acetylation of the C3 position, directly yielding 7-chloro-1,3-dihydro-3-acetoxy-5-phenyl-2H-benzodiazepin-2-one (oxazepam acetate). gpatindia.comresearchgate.net Subsequent hydrolysis of the acetate group produces oxazepam. gpatindia.com This rearrangement is a highly efficient method for introducing the 3-hydroxy (or 3-acetoxy) functionality that characterizes oxazepam.

Other notable rearrangement reactions in the synthesis of related benzodiazepine structures include:

Aza-Piancatelli Rearrangement : Used to create novel pyrrolo[1,2-d]benzodiazepine derivatives. rsc.org

Ring Expansion Reactions : 3-Aminoquinoline-2,4-diones can undergo a base-promoted molecular rearrangement to form 1,4-benzodiazepine-2,5-diones. researchgate.net

[3+ + 2]-Cycloaddition/Rearrangement : This sequence has been used to synthesize new tricyclic benzodiazepine derivatives. nih.gov

Azide (B81097) Rearrangement : A method for constructing benzoazepine analogues from ortho-arylmethylbenzyl azide precursors. nih.gov

These examples highlight the versatility of rearrangement reactions in building the complex heterocyclic systems of the benzodiazepine family.

Precursor Compounds and Reaction Mechanisms

The synthesis of (+)-oxazepam acetate begins with common chemical precursors and proceeds through a series of well-defined reaction mechanisms.

A primary precursor for the synthesis of oxazepam is 2-amino-5-chlorobenzophenone (B30270) . nih.govnih.gov The classical synthesis route involves several key steps:

Acylation : 2-amino-5-chlorobenzophenone is acylated with chloroacetyl chloride. nih.gov

Halogen Exchange : The resulting chloroacetamido compound is heated with sodium iodide to yield the more reactive iodoacetamido intermediate. nih.gov

Cyclization : The iodoacetamido compound is treated with hydroxylamine, which leads to dehydration and dehydrohalogenation, forming the seven-membered benzodiazepine ring structure. nih.govnih.gov

Rearrangement and Esterification : The benzodiazepine derivative formed in the previous step undergoes rearrangement when treated with acetic anhydride. This reaction simultaneously introduces the hydroxyl group at the C3 position and esterifies it, forming oxazepam acetate. nih.govnih.gov

Hydrolysis (optional) : Saponification (hydrolysis) of the acetate ester liberates oxazepam. nih.gov

Table of Precursors and Reagents:

| Compound | Role | Reference(s) |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Starting Material | nih.govnih.gov |

| Chloroacetyl chloride | Acylating Agent | nih.govnih.gov |

| Sodium iodide | Halogen Exchange Reagent | nih.gov |

| Hydroxylamine | Cyclization Agent | nih.govnih.gov |

| Acetic anhydride | Rearrangement/Acylating Agent | nih.govnih.govgpatindia.com |

| N-Sulfonyloxaziridine | Oxidizing Agent for C3-hydroxylation | google.com |

A crucial mechanistic aspect of oxazepam's chemistry is its tendency to racemize in aqueous solutions. Computational studies suggest that this occurs via a ring-chain tautomerism mechanism. rsc.org This process is initiated by an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen, which triggers the opening of the benzodiazepine ring to form an achiral aldehyde intermediate. Subsequent ring closure can result in either enantiomer, leading to racemization. rsc.org

Optimization of Yields and Purity in Laboratory Synthesis

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of oxazepam and its acetate derivative, both in laboratory and industrial settings.

Research has focused on improving efficiency by modifying solvents, temperature, reaction times, and catalysts. For instance, microwave-assisted synthesis has been shown to produce benzodiazepin-2-ones in excellent yields (around 85-95%) within minutes, significantly reducing reaction times compared to conventional heating methods. actascientific.com Optimization studies for these microwave reactions identified an 80°C temperature and a methanol (B129727):water (4:1) solvent system as ideal for maximizing yield. actascientific.com

Optimization of Reaction Conditions for Benzodiazepin-2-one Synthesis actascientific.com

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 40 | 15 | 64 |

| 2 | 60 | 10 | 72 |

| 3 | 70 | 8 | 75 |

| 4 | 80 | 8 | 85 |

Purification is the final, crucial step for obtaining a high-purity product. Standard methods include:

Recrystallization : Dissolving the crude product in a suitable solvent and allowing it to slowly crystallize to exclude impurities.

Column Chromatography : Separating the target compound from byproducts by passing it through a stationary phase (e.g., silica (B1680970) gel). researchgate.net

Activated Carbon Treatment : Used to remove colored impurities and other minor contaminants. google.com

Through careful optimization of reaction parameters and rigorous purification protocols, it is possible to synthesize (+)-oxazepam acetate and its parent compound with the high degree of purity required for scientific research.

Stereochemical Investigations and Enantiomeric Characterization of Oxazepam Acetate, +

Enantiomeric Resolution Techniques

The separation of enantiomers is a critical step in stereochemical analysis. Due to their identical physical properties in an achiral environment, specialized techniques are required to resolve a racemic mixture into its individual enantiomeric components. For oxazepam and its acetate (B1210297) derivative, chromatographic and electrophoretic methods have proven effective.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for the enantiomeric separation of benzodiazepines. scielo.org.mx The enantioselective resolution of oxazepam is challenging due to its tendency to racemize in polar solvents. nih.govsigmaaldrich.com However, its 3-acetate derivative is configurationally more stable, facilitating its resolution and study. nih.govresearchgate.net

Several types of CSPs have been successfully employed for the resolution of oxazepam and related compounds. These include polysaccharide-based columns (e.g., Chiralcel), protein-based columns (e.g., Chiral-AGP), and cyclodextrin-based columns (e.g., Cyclobond). scielo.org.mxnih.govresearchgate.net

Cyclodextrin-Based CSPs: A common approach involves using β-cyclodextrin (β-CD) derivatized stationary phases. oup.com For instance, a Cyclobond I-2000 RSP column has been used to resolve racemic oxazepam, lorazepam, and temazepam. nih.govsigmaaldrich.com The separation is highly dependent on temperature; lower temperatures are often necessary to suppress on-column racemization. nih.govoup.com In one study, a column temperature of 12°C was maintained to achieve a peak resolution of 3.2 for oxazepam enantiomers. nih.gov Above 13°C, peak coalescence was observed, which is indicative of the racemization of the oxazepam enantiomers during the chromatographic run. oup.com

Pirkle-Type CSPs: Columns based on Pirkle's chiral stationary phases, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine, have also been used to resolve enantiomers of oxazepam and its 3-O-acyl derivatives. nih.gov

Protein-Based CSPs: The Chiral-AGP column, which is based on α1-acid glycoprotein (B1211001) immobilized on silica (B1680970), has demonstrated high enantioselectivity for a wide range of benzodiazepines. researchgate.net The separation mechanism involves hydrophobic and hydrogen-bonding interactions, and the enantioselectivity can be modulated by adjusting the mobile phase's pH and the concentration of the organic modifier. researchgate.net

The table below summarizes typical conditions for the HPLC separation of oxazepam enantiomers.

| Parameter | Condition | Source |

| Column | Cyclobond I-2000 RSP | nih.gov |

| Mobile Phase | Acetonitrile in 1% triethylamine (B128534) acetate buffer (TEAA) | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Temperature | 12°C | nih.gov |

| Detection | UV at 230 nm | nih.gov |

| Resolution (Rs) | 3.2 | nih.gov |

Capillary electrophoresis (CE) offers an alternative with high efficiency and low reagent consumption for chiral separations. scielo.org.mx For neutral compounds like benzodiazepines, which are uncharged over a wide pH range, charged chiral selectors are necessary. scielo.org.mx Sulfated cyclodextrins have emerged as highly effective chiral selectors for this purpose. scielo.org.mxjmcs.org.mx

A study on the chiral separation of 3-chiral-1,4-benzodiazepines, including oxazepam, utilized various sulfated cyclodextrins such as heptakis-6-sulfato-β-cyclodextrin (HSβCD), heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDASβCD), and heptakis-(2,3-dimethyl-6-sulfato)-β-cyclodextrin (HDMSβCD). scielo.org.mxjmcs.org.mx The interaction between the neutral benzodiazepine (B76468) and the anionic sulfated cyclodextrin (B1172386) is based on hydrophobically driven inclusion complexation. scielo.org.mx

The highest resolution for oxazepam was achieved using HSβCD. The separation conditions were optimized through a fractional factorial design, which tested the influence of CD type, concentration, pH, and organic modifier percentage. scielo.org.mxjmcs.org.mx

The table below details the optimized CE conditions for separating oxazepam enantiomers.

| Parameter | Condition | Source |

| Chiral Selector | 5% Heptakis-6-sulfato-β-cyclodextrin (HSβCD) | scielo.org.mxjmcs.org.mx |

| Buffer | 20 mM borate (B1201080) buffer, pH 9.0 | scielo.org.mxjmcs.org.mx |

| Organic Modifier | 15% Methanol (B129727) | scielo.org.mxjmcs.org.mx |

| Voltage | 20 kV | scielo.org.mx |

| Temperature | 15 °C | scielo.org.mx |

The addition of methanol to the buffer was found to increase resolution by improving the solubility of oxazepam and decreasing the electroosmotic flow, allowing more time for the enantiomeric complexes to be separated within the capillary. scielo.org.mx

Racemization Kinetics of Enantiomeric Oxazepams

A key characteristic of oxazepam is the stereolability of its C3 chiral center, leading to racemization in solution. nih.govwikipedia.org This process of interconversion between the (+) and (-) enantiomers is influenced by several factors, including the solvent, pH, and temperature. researchgate.netoup.com In contrast, the 3-O-acyl and 3-O-methyl derivatives of oxazepam are configurationally stable. nih.gov

The racemization of oxazepam is particularly notable in polar mediums. oup.com The kinetics of this process have been studied using techniques like spectropolarimetry and dynamic HPLC. nih.govtandfonline.com In one study, the racemization half-lives of oxazepam enantiomers were determined in various solvents by monitoring the change in ellipticity over time after their resolution. nih.gov

The pH of the solution has a significant impact on the rate of racemization. The process is catalyzed by both acid and base. researchgate.net The pH-rate profile suggests that racemization can occur via a spontaneous reaction of the neutral oxazepam molecule in the neutral pH range, and through a hydroxide (B78521) ion-catalyzed reaction in the basic pH range. researchgate.net A proposed mechanism for racemization in aqueous solution is a ring-chain tautomerism, initiated by an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen, leading to the formation of an achiral aldehyde intermediate which then re-closes to form either enantiomer. rsc.orgx-mol.com

The stability of oxazepam acetate enantiomers allows for their isolation. researchgate.net The hydrolysis of optically active oxazepam acetate under strongly alkaline conditions (pH 14) can yield oxazepam with high enantiomeric purity, which can then be used to study the racemization kinetics of oxazepam itself. researchgate.net

The table below presents the racemization half-lives of oxazepam enantiomers in different solvents at 23°C.

| Solvent | Racemization Half-life (t½) in minutes |

| Methanol | 21 |

| Ethanol | 42 |

| 2-Propanol | 131 |

| Acetonitrile | 280 |

| pH 7.5 Aqueous Buffer | 1.9 (at 23°C) / 0.9 (at 37°C) |

| Data compiled from various sources. nih.govresearchgate.net |

Conformational Analysis of Chiral Benzodiazepine Structures

The 1,4-benzodiazepine (B1214927) ring system is not planar and typically adopts a boat-like conformation. semanticscholar.org This non-planarity is a source of chirality, meaning that even without a traditional chiral center, these molecules can exist as non-superimposable mirror images known as conformational enantiomers or atropisomers. semanticscholar.orgmdpi.com These conformers can interconvert through a "ring-flip" process. semanticscholar.org

Computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are used to study these conformations. researchgate.net Studies have shown that 1,4-benzodiazepines exist as two rapidly interconverting pseudo-boat conformers. researchgate.net The energetic barrier for this ring inversion is relatively low. For diazepam, a related compound, the barrier has been calculated to be around 17.6 kcal/mol. semanticscholar.orgresearchgate.net

Conformational analysis of various benzodiazepines has revealed that the substituents on the ring system can influence the conformational preference. researchgate.net The interaction of these chiral molecules with proteins, such as human serum albumin (HSA), is stereoselective and depends on the conformation. nih.gov It has been proposed that benzodiazepines in the P-conformation and M-conformation bind to different sites on the albumin protein, involving distinct hydrophobic and electrostatic interactions. nih.gov This stereoselectivity in binding underscores the importance of understanding the conformational dynamics of these chiral structures. mdpi.comnih.gov

Enzymatic Hydrolysis and Biotransformation Pathways of Oxazepam Acetate, +

Stereoselectivity of Esterases in Hydrolysis

Esterases, a class of hydrolase enzymes, are responsible for the initial cleavage of the acetate (B1210297) group from oxazepam acetate. This process is highly stereoselective, with different tissues exhibiting distinct preferences for the enantiomers of oxazepam acetate.

In liver homogenates, there is a discernible stereopreference for the hydrolysis of the (R)-(-)-enantiomer of oxazepam acetate. nih.gov Studies utilizing rat liver microsomes have demonstrated a relative hydrolysis rate of 3R > racemate >> 3S. nih.gov This preference indicates that the enzymes present in the liver are structurally configured to more efficiently bind and hydrolyze the (R)-(-) isomer over the (S)-(+) isomer. This phenomenon has been observed across different species, suggesting a conserved enzymatic mechanism. nih.gov

Table 1: Relative Rates of Hydrolysis of Oxazepam Acetate Enantiomers in Rat Liver Microsomes

| Substrate | Relative Rate of Hydrolysis |

|---|---|

| (R)-(-)-Oxazepam acetate | > Racemate |

| Racemic Oxazepam acetate | > (S)-(+)-Oxazepam acetate |

| (S)-(+)-Oxazepam acetate | <<< (R)-(-)-Oxazepam acetate |

Data derived from studies on rat liver microsomes. nih.gov

In stark contrast to the liver, brain homogenates exhibit a marked preference for the hydrolysis of the (S)-(+)-enantiomer of oxazepam acetate. nih.govnih.gov Research on rat brain homogenate has established the relative rate of hydrolysis to be 3S > racemate >> 3R. nih.gov This opposing stereoselectivity highlights the presence of different esterase isoforms or enzymes with distinct active site conformations in the brain compared to the liver. This finding is consistent across various species studied. nih.gov

Table 2: Relative Rates of Hydrolysis of Oxazepam Acetate Enantiomers in Rat Brain Homogenate

| Substrate | Relative Rate of Hydrolysis |

|---|---|

| (S)-(+)-Oxazepam acetate | > Racemate |

| Racemic Oxazepam acetate | > (R)-(-)-Oxazepam acetate |

| (R)-(-)-Oxazepam acetate | <<< (S)-(+)-Oxazepam acetate |

Data derived from studies on rat brain homogenate. nih.gov

The enzymes responsible for the hydrolysis of oxazepam acetate are localized in specific subcellular compartments within liver and brain cells. In the liver, the preferential hydrolysis of the (R)-(-)-isomer is primarily attributed to microsomal enzymes. nih.gov Conversely, in the brain, the esterase activity with a preference for the (S)-(+)-isomer is predominantly found in the mitochondrial fraction. nih.gov This distinct subcellular distribution further underscores the specialized roles of enzymes in different tissues for metabolizing xenobiotics.

Glucuronidation of Oxazepam and its Stereoselective Aspects

Following hydrolysis of the acetate group to yield oxazepam, the primary metabolic pathway for its elimination is glucuronidation. This Phase II conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and also exhibits stereoselectivity.

The glucuronidation of the resulting oxazepam enantiomers is mediated by specific UGT isoforms in the liver. The S-enantiomer of oxazepam is selectively glucuronidated by UGT2B15. nih.govmdpi.com In contrast, the R-enantiomer is a substrate for both UGT2B7 and UGT1A9. nih.govmdpi.com Kinetic studies have provided insights into the contributions of these isoforms. For S-oxazepam glucuronidation, the apparent Km value for UGT2B15 (29-35 µM) is comparable to that observed in human liver microsomes (HLMs) (43-60 µM). nih.gov For R-oxazepam, although the apparent Km in HLMs (256-303 µM) is closer to that of UGT2B7 (333 µM) than UGT1A9 (12 µM), the intrinsic clearance for UGT1A9 is tenfold higher than for UGT2B7, indicating a significant role for UGT1A9. nih.gov

Table 3: Kinetic Parameters for Oxazepam Glucuronidation by Human UGT Isoforms and Liver Microsomes

| Substrate | Enzyme Source | Apparent Km (µM) |

|---|---|---|

| S-Oxazepam | Human Liver Microsomes | 43-60 |

| S-Oxazepam | Recombinant UGT2B15 | 29-35 |

| R-Oxazepam | Human Liver Microsomes | 256-303 |

| R-Oxazepam | Recombinant UGT2B7 | 333 |

| R-Oxazepam | Recombinant UGT1A9 | 12 |

Data from studies using human liver microsomes and recombinant UGT isoforms. nih.gov

In the context of analytical biochemistry and toxicology, recombinant β-glucuronidase plays a crucial role in the study of oxazepam metabolites. The diastereomeric glucuronides of oxazepam can be hydrolyzed back to their parent enantiomers for detection and quantification. Recombinant β-glucuronidase has been shown to be highly efficient for this purpose. oup.comnih.gov Studies have demonstrated that a novel recombinant β-glucuronidase can achieve maximum hydrolysis of oxazepam glucuronide controls within 5 minutes at room temperature, with a mean analyte recovery of approximately 94%. oup.comnih.gov This is significantly faster than traditional methods using enzymes from sources like abalone, which may require incubation at elevated temperatures for longer durations. oup.com The use of recombinant enzymes, such as B-One™, allows for rapid and efficient hydrolysis at room temperature, improving workflow in analytical settings. nih.govmdpi.com

In Vitro Metabolic Transformations and Metabolite Identification

In vitro studies are crucial for elucidating the metabolic fate of drug compounds. For (+)-oxazepam acetate, the primary in vitro metabolic transformation is the hydrolysis of the acetate group, yielding (+)-oxazepam. This reaction is catalyzed by esterase enzymes present in various tissues, including the liver, kidneys, and brain. nih.gov

Following the initial hydrolysis, the resulting oxazepam undergoes further metabolism. The main metabolic pathway for oxazepam is glucuronidation. droracle.ainih.govdroracle.ai This process involves the conjugation of oxazepam with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B15 and UGT2B7. droracle.airesearchgate.net This conjugation results in the formation of oxazepam glucuronide, a water-soluble and inactive metabolite that is readily excreted from the body. droracle.aidrugbank.com

It is important to note that oxazepam itself is an active metabolite of several other benzodiazepines, including diazepam, prazepam, and temazepam. nih.govwikipedia.org

A notable and unexpected transformation observed during in vitro enzymatic hydrolysis of oxazepam is its reduction to nordiazepam (desmethyldiazepam). oup.comnih.govpsu.edu This reductive transformation has been observed when using commercial β-glucuronidase preparations from various sources, such as Escherichia coli, Helix pomatia, and Patella vulgata, which are commonly used in urinary drug testing to de-conjugate glucuronide metabolites. oup.comnih.gov

The formation of nordiazepam from oxazepam is a reductive process that is not a result of thermolysis but a direct consequence of the enzyme treatment. psu.edu The percentage of nordiazepam formation is generally low, typically less than 2.5% relative to the amount of oxazepam present. oup.comnih.gov However, this artifact can have significant implications for forensic and clinical toxicology, as the presence of nordiazepam could be misinterpreted. psu.edu

Studies have shown that the extent of this reductive transformation is influenced by several factors, including the source of the β-glucuronidase, incubation temperature, incubation time, and the concentration of both oxazepam and the enzyme. oup.comnih.govpsu.edu For instance, β-glucuronidase from H. pomatia has been shown to produce a higher concentration of nordiazepam compared to the enzyme from E. coli. oup.com

| Enzyme Source | Incubation Conditions | Nordiazepam Concentration (ng/mL) |

| E. coli | 100,000 ng/mL Oxazepam, 1000 units/mL enzyme, 50°C for 18 h | 78 (± 11) |

| P. vulgata | 100,000 ng/mL Oxazepam, 1000 units/mL enzyme, 50°C for 18 h | 354 (± 38) |

| H. pomatia | 100,000 ng/mL Oxazepam, 1000 units/mL enzyme, 50°C for 18 h | 876 (± 82) |

| Data from a study investigating the formation of nordiazepam from oxazepam during enzymatic hydrolysis. oup.com |

Influence of Reaction Conditions on Enzymatic Activity (e.g., pH, Temperature)

The efficiency of the enzymatic hydrolysis of glucuronide conjugates, a key step in the analysis of oxazepam and its metabolites in biological samples, is significantly influenced by reaction conditions such as pH and temperature. nih.govnih.govchromatographyonline.com

Temperature: The activity of β-glucuronidase enzymes is temperature-dependent. Studies have shown that the formation of the artifact nordiazepam from oxazepam during enzymatic hydrolysis is positively correlated with incubation temperature. oup.compsu.edu For example, with H. pomatia β-glucuronidase, the concentration of nordiazepam formed increased as the incubation temperature was raised from 22°C to 60°C. oup.comresearchgate.net However, very high temperatures can lead to the degradation of some benzodiazepines. psu.edu Some recombinant β-glucuronidases have been developed that show efficient hydrolysis at room temperature, which can be advantageous. nih.govoup.com

| Incubation Temperature (°C) | Nordiazepam Concentration (ng/mL) |

| 22 | 66 |

| 37 | 854 |

| 60 | 550 |

| Effect of temperature on nordiazepam formation from oxazepam (2500 ng/mL) when incubated with H. pomatia β-glucuronidase for 24h (at 22°C and 37°C) and 2h (at 60°C). oup.com |

pH: The optimal pH for β-glucuronidase activity varies depending on the source of the enzyme. For instance, the enzyme from E. coli is typically used with a phosphate (B84403) buffer at pH 6.8, while the enzyme from H. pomatia and P. vulgata is often used with an acetate buffer at pH 4.5. psu.eduresearchgate.net While the pH is a critical parameter for optimal enzyme function, one study found no significant difference in the hydrolysis of oxazepam glucuronide when the pH of the acetate buffer was varied between 4.0, 4.5, and 5.0. chromatographyonline.com

Incubation Time: The duration of the incubation also plays a role in the extent of enzymatic hydrolysis and the formation of byproducts. The formation of nordiazepam from oxazepam has been shown to be positively correlated with incubation time. psu.edu Longer incubation times generally lead to a greater degree of hydrolysis, but also increase the potential for the formation of transformation products. psu.edu

| Incubation Time (h) | Nordiazepam Concentration (ng/mL) |

| 1 | 17 |

| 2 | 67 |

| 5 | 375 |

| Effect of incubation time on nordiazepam formation from oxazepam (100,000 ng/mL) with H. pomatia β-glucuronidase (1500 units/mL) at 50°C. psu.edu |

Molecular Mechanism of Action and Receptor Binding Studies of Oxazepam Acetate, +

A Symphony of Inhibition: Interaction with GABA-A Receptors

The primary mechanism of action for (+)-Oxazepam acetate (B1210297) involves its nuanced interaction with GABA-A receptors, leading to an enhancement of the inhibitory effects of GABA.

A Helping Hand: Positive Allosteric Modulation of GABA-A Receptor Function

(+)-Oxazepam acetate functions as a positive allosteric modulator of the GABA-A receptor patsnap.comdrugbank.com. This means that it binds to a site on the receptor that is distinct from the GABA binding site and, in doing so, enhances the effect of GABA when it binds to its own site patsnap.comdrugbank.com. The presence of (+)-Oxazepam acetate increases the receptor's affinity for GABA, leading to a more potent inhibitory signal patsnap.com. This potentiation results in an increased frequency of the chloride ion channel opening, allowing a greater influx of chloride ions into the neuron patsnap.com.

A Specific Embrace: Benzodiazepine (B76468) Binding Site Characterization

The effects of (+)-Oxazepam acetate are dictated by its specific interaction with the benzodiazepine binding site on the GABA-A receptor.

The Right Combination: Subunit Compositional Specificity of GABA-A Receptors (e.g., α, β, γ subunits)

GABA-A receptors are pentameric structures composed of various subunits, with the most common arrangement in the brain being two α, two β, and one γ subunit clinpgx.org. The binding site for benzodiazepines, including (+)-Oxazepam acetate, is located at the interface between the α and γ subunits drugbank.comclinpgx.org. The specific subtypes of these subunits, particularly the α subunit (α1, α2, α3, and α5), determine the pharmacological properties of the benzodiazepine action nih.gov. For a GABA-A receptor to be sensitive to benzodiazepines, it must contain an α and a γ subunit clinpgx.org.

A Matter of Shape: Stereoselective Ligand Binding to Central Benzodiazepine Receptors

Research indicates that the binding of benzodiazepines to their receptor site is stereoselective. For oxazepam, the (S)-enantiomer is reported to be more active than the (R)-enantiomer nih.gov. While specific binding affinity data for the individual enantiomers of oxazepam acetate to central benzodiazepine receptors is not extensively detailed in the available literature, studies on different chiral benzodiazepine derivatives have shown significant differences in binding affinities between R and S isomers nih.gov. For instance, in one study, the R isomers of certain diazepam and triazolam derivatives displayed a loss of binding to GABA-A receptors, whereas the S isomers remained active nih.gov. This highlights the critical role of stereochemistry in the interaction with the benzodiazepine binding site.

A Wider Circle: Allosteric Interactions with Other Ligands and Modulators (e.g., Warfarin)

The binding of (+)-Oxazepam acetate can be influenced by other molecules, demonstrating a complex interplay of allosteric interactions. A notable example is the interaction with the anticoagulant warfarin. Studies have shown that there is an allosteric interaction between the benzodiazepine binding site and the warfarin binding site on human serum albumin nih.gov. The presence of (S)-warfarin can significantly increase the binding of certain benzodiazepine derivatives, indicating a cooperative binding relationship nih.gov. This interaction is stereoselective, with different effects observed for the (R)- and (S)-enantiomers of both warfarin and the benzodiazepine nih.gov. While this interaction has been characterized on serum albumin, it underscores the potential for complex allosteric modulations involving (+)-Oxazepam acetate and other ligands.

Structure-Activity Relationship (SAR) of Benzodiazepine Derivatives

The biological activity of benzodiazepine derivatives is highly dependent on their chemical structure. Key structural features, including the nature and position of substituents on the benzodiazepine core, chirality, and steric factors, dictate the affinity and efficacy of these compounds at the GABA-A receptor.

Impact of Substituents at the 3-Position on Receptor Affinity and Efficacy

The substituent at the 3-position of the 1,4-benzodiazepine (B1214927) ring plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Structure-activity relationship studies have shown that while alkyl substituents at the 3-position generally decrease activity, the introduction of a polar group, such as a hydroxyl (-OH) or a carboxyl group, retains activity. youtube.com

Specifically, the presence of a 3-hydroxyl group, as seen in the parent compound oxazepam, or a 3-acyloxy group, as in oxazepam acetate, is well-tolerated and can be crucial for activity. Research has led to a steric model of the benzodiazepine binding site that postulates the existence of a hydrogen-bond-donating moiety, likely a histidine residue, within the receptor cavity. researchgate.net This receptor component is thought to form a favorable hydrogen bond with the 3-carbonyloxy group of compounds like oxazepam acetate, contributing to their binding. researchgate.net

The nature of the 3-substituent also influences the efficacy of the ligand as a modulator of the GABA-A receptor. This can be quantified by the "GABA shift," which measures the factor by which GABA enhances the compound's ability to displace a radioligand from the receptor; a higher GABA shift is characteristic of agonists. Studies on the stereoisomers of oxazepam esters have shown that while the (3S)-enantiomers exhibit GABA shifts typical of agonists, the (3R)-enantiomers have significantly lower values, indicating reduced agonist efficacy. researchgate.net This suggests that 3-carbonyloxy derivatives, particularly the (3R)-enantiomers, may act as partial agonists rather than full agonists. researchgate.net

| Compound | Enantiomer | GABA Shift Value | Implied Efficacy |

|---|---|---|---|

| Oxazepam Acetate | 3S | ~1.5 - 1.6 | Agonist |

| Oxazepam Acetate | 3R | ~1.2 | Partial Agonist / Lower Efficacy |

| Oxazepam Hemisuccinate | 3S | ~1.5 - 1.6 | Agonist |

| Oxazepam Hemisuccinate | 3R | ~1.2 | Partial Agonist / Lower Efficacy |

Data sourced from research on allosteric interactions within the GABA-A receptor-ionophore complex. researchgate.net

Role of Chirality in Receptor Recognition and Modulatory Effects

The presence of a substituent at the 3-position of the benzodiazepine ring, as in oxazepam and its acetate derivative, creates a chiral center. nih.govresearchgate.net Consequently, these compounds exist as a pair of enantiomers, (S) and (R). The GABA-A receptor binding site is stereoselective, meaning it preferentially binds one enantiomer over the other. For 3-substituted 1,4-benzodiazepines, the (S)-enantiomer is generally the more pharmacologically active form. researchgate.netdrugbank.com

This stereoselectivity is evident in both binding affinity and functional efficacy. As noted previously, studies measuring the GABA shift for esters of oxazepam, including the acetate form, demonstrated that the (3S)-enantiomers were more potent positive allosteric modulators than their (3R) counterparts. researchgate.net Furthermore, after irreversible binding of flunitrazepam to the receptor (a process called affinity labeling), the displacement potency of (3R)-oxazepam acetate was significantly less affected than that of the (3S)-enantiomer, further highlighting the differential interaction of the two isomers with the binding site. researchgate.net

Steric Hindrance Effects in Receptor-Ligand Interactions

The benzodiazepine binding pocket on the GABA-A receptor is sterically constrained, and the size, shape, and orientation of ligand substituents significantly affect binding affinity. nih.govresearchgate.net Steric hindrance, which occurs when the physical bulk of a molecule or its substituents prevents it from fitting properly into a binding site, is a key factor in the structure-activity relationship of these compounds.

For substituents at the 3-position, both size and orientation are critical. Studies on a series of 3-alkyl derivatives have shown that as the size of the alkyl group increases from methyl to ethyl to isopropyl, both binding potency and stereoselectivity decrease. researchgate.net This is attributed to increasing steric hindrance within the receptor pocket. The conformation of the seven-membered diazepine (B8756704) ring places the 3-substituent in either an axial or equatorial position. The binding site appears to be particularly sensitive to substituents in the axial orientation, which cause strong steric hindrance, while equatorial substituents result in more moderate hindrance. researchgate.net

Molecular docking studies have provided a structural basis for these observations. In some computational models of the binding site, the (3R)-methyl group of a diazepam derivative is shown to cause a steric clash with the side chain of a key amino acid residue, γ2-Tyrosine 58. nih.govacs.org This unfavorable interaction could explain the significant loss of binding affinity observed for the (3R)-enantiomer. nih.gov This principle can be extrapolated to other 3-substituted benzodiazepines, where an unfavorably oriented or overly bulky group at the 3-position, as is more likely in the (3R) configuration, can sterically impede optimal interaction with the receptor, leading to lower affinity and/or efficacy. researchgate.netnih.gov

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific preclinical pharmacological data for the compound "(+)-Oxazepam acetate." While research exists for the racemic mixture of oxazepam and its general benzodiazepine properties, detailed studies isolating the preclinical characterization of the (+)-enantiomer of oxazepam acetate are not available in the public domain.

The requested article structure requires in-depth information on in vitro efficacy, modulation of neuronal excitability, and comparative studies specifically for "(+)-Oxazepam acetate." An exhaustive search did not yield the specific research findings necessary to populate these sections with scientifically accurate and verifiable data.

Information on oxazepam as a racemic mixture indicates that it is a short-to-intermediate-acting benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to inhibitory effects on the central nervous system. Early attempts to isolate the individual enantiomers of oxazepam were reported to be unsuccessful, although the acetate form has been isolated as a single enantiomer. However, the therapeutic benefit of using a single enantiomer over the racemic mixture was questioned due to the rates of epimerization at different pH levels.

Without dedicated preclinical studies on "(+)-Oxazepam acetate," any attempt to generate the requested content would involve speculation and extrapolation from data on the racemic compound or other benzodiazepines, which would not meet the required standards of scientific accuracy and specificity for the subject compound.

Therefore, due to the absence of the requisite detailed research findings in the scientific literature, it is not possible to construct the article as per the provided outline and content requirements. Further research focusing specifically on the preclinical pharmacological characterization of "(+)-Oxazepam acetate" would be necessary to provide the data for such an article.

Analytical Methodologies for Research and Quantification of Oxazepam Acetate, +

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures, and it is particularly vital for distinguishing between enantiomers like those of oxazepam acetate (B1210297). High-performance liquid chromatography (HPLC), gas chromatography (GC), capillary electrophoresis (CE), and high-performance thin-layer chromatography (HPTLC) are among the most powerful and frequently employed methods. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioselective analysis of chiral benzodiazepines. scielo.org.mx The separation of (+)-Oxazepam acetate from its (-) enantiomer relies on the use of chiral stationary phases (CSPs) that create diastereomeric complexes with the enantiomers, leading to differential retention times.

Research Findings: Studies have demonstrated successful enantiomeric separation of oxazepam using various CSPs, including those based on macrocyclic antibiotics and polysaccharide derivatives. scielo.org.mxresearchgate.netresearchgate.net For instance, the Chirobiotic T column has been effectively used to resolve oxazepam enantiomers. researchgate.netresearchgate.net The selection of the mobile phase is crucial for optimizing separation. A typical mobile phase for normal-phase conditions might consist of a mixture of solvents like dichloromethane, isopropyl alcohol, trifluoroacetic acid, and diethylamine. researchgate.net The composition of the mobile phase, including solvents, additives, and organic modifiers, as well as the column temperature, significantly influences retention, separation, and resolution. researchgate.netresearchgate.net For example, oxazepam undergoes reversible enantiomerization at ambient temperatures, a process that can be studied by varying the temperature during HPLC analysis. researchgate.netresearchgate.net

Below is a table summarizing typical HPLC conditions for the enantiomeric separation of oxazepam.

| Parameter | Conditions | Source(s) |

| Column | Chirobiotic T | researchgate.netresearchgate.net |

| Mobile Phase | Dichloromethane:Isopropanol:Trifluoroacetic Acid:Diethylamine (90:10:0.3:0.05 v/v/v/v) | researchgate.net |

| Methanol (B129727)/Triethylamine (B128534)/Acetic Acid (100/0.1/0.1 v/v/v) | researchgate.netresearchgate.net | |

| Elution Mode | Isocratic | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Temperature | 15 °C (288 K) to 40 °C (313 K) | researchgate.netresearchgate.net |

| Detection | UV Spectrometry | nih.gov |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive and specific reference method for the detection and quantification of benzodiazepines in various matrices, including biological samples. nih.govnih.gov Due to the thermal lability of some benzodiazepines, a derivatization step is often required to form more stable and volatile compounds suitable for GC analysis. nih.govnist.gov

Research Findings: For the analysis of oxazepam and its metabolites, a common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov This allows for reliable quantification. The GC-MS method can be validated to be linear over a specific concentration range, for instance, from 50 to 2000 ng/mL. nih.gov It's important to note that oxazepam can undergo degradation in the GC system's injection port and column, potentially forming quinazoline aldehydes. nist.gov Careful optimization of parameters like injector temperature is crucial to minimize such thermal decomposition. nist.govoup.com

The following table outlines typical parameters for a GC-MS method for oxazepam analysis.

| Parameter | Conditions | Source(s) |

| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) | nih.gov |

| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm | swgdrug.org |

| Carrier Gas | Helium at 1.5 mL/min | swgdrug.org |

| Injector Temperature | 280°C | swgdrug.org |

| Oven Program | Initial 100°C for 1 min, ramp to 280°C at 12°C/min, hold for 9 min | swgdrug.org |

| Detection | Mass Spectrometry (Scan Range: 30-550 amu) | swgdrug.org |

| Internal Standards | Oxazepam-D5, Nordiazepam-D5 | nih.gov |

Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for chiral separations, offering advantages such as high separation efficiency, rapid analysis, and low consumption of reagents and samples. scielo.org.mxnih.govnih.gov For the chiral resolution of neutral compounds like (+)-Oxazepam acetate, chiral selectors are added to the background electrolyte.

Research Findings: Sulfated cyclodextrins have proven to be effective chiral selectors for the enantiomeric resolution of oxazepam and other 3-chiral-1,4-benzodiazepines. scielo.org.mx The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin (B1172386), which then migrate at different velocities under the electric field. The addition of organic modifiers, such as methanol (up to 15%), can enhance resolution and migration time by improving the solubility of oxazepam and decreasing the electroosmotic flow. scielo.org.mx Among various cyclodextrins, single isomeric heptakis-(6-sulfo)-β-cyclodextrin has shown high success in providing excellent enantioresolution for similar compounds. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the qualitative and quantitative analysis of pharmaceuticals. researchgate.netproquest.com It provides good resolution and sensitivity and can be used for routine quality control. researchgate.net

Research Findings: HPTLC methods for oxazepam have been developed using silica (B1680970) gel plates as the stationary phase. researchgate.net A mobile phase composed of toluene, acetone, and ammonia (e.g., in a 3:7:0.5 v/v/v ratio) can achieve effective separation. researchgate.net Densitometric detection is typically performed at a specific wavelength, such as 312 nm. researchgate.net Quantification can be achieved over a concentration range of 0.25–10.0 µ g/spot , with good precision and recovery. researchgate.net HPTLC has also been applied in forensic analysis to determine the presence of benzodiazepines. researchgate.net

Spectrometric Techniques

Spectrometric techniques, particularly mass spectrometry, are indispensable for the structural analysis of (+)-Oxazepam acetate and its related compounds. They provide detailed information on molecular weight and fragmentation patterns, which is essential for unequivocal identification.

Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique like LC or GC, is the definitive method for structural elucidation and the identification of metabolites. nih.govnih.gov Techniques such as electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) provide high sensitivity and specificity. nih.govresearchgate.net

Research Findings: LC-MS/MS is widely used for the analysis of benzodiazepines and their metabolites in biological fluids. waters.comresearchgate.net The technique allows for the identification of oxazepam as an active metabolite of numerous other benzodiazepines, including diazepam, ketazolam, and temazepam. researchgate.net High-resolution mass spectrometry, such as ESI quadrupole time-of-flight (ESI-QTOF-MS/MS), can determine the elemental compositions of degradation products and their fragments, which supports the proposal of fragmentation patterns. nih.gov The fragmentation of the oxazepam precursor ion (m/z 287) has been studied, with a key fragmentation pathway involving the loss of a water molecule (H₂O) to form a fragment at m/z 269, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 241. researchgate.net

The table below lists key mass transitions for oxazepam used in LC-MS/MS analysis.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Oxazepam | 287 (or 289 to avoid interference) | 241 | 269 |

| Oxazepam-D5 (Internal Standard) | 292.1 | 246.1 | 274.1 |

Source: waters.com

Fluorimetry and Spectrophotometry for Analytical Assays

Fluorimetry and spectrophotometry are established analytical techniques that have been applied to the determination of benzodiazepines, including oxazepam, in various research and clinical settings. These methods are valued for their accessibility and the valuable quantitative data they can provide.

Fluorimetry has been demonstrated as a sensitive method for detecting oxazepam and its metabolites. One approach involves the hydrolysis of benzodiazepines to their corresponding benzophenones, which are then converted into highly fluorescent 9-acridanone derivatives. This method allows for the semiquantitative evaluation of total benzodiazepines in biological samples such as blood and urine, proving effective even at low therapeutic concentrations nih.gov.

Spectrophotometry offers an alternative for the quantification of benzodiazepines. Studies have developed spectrophotometric methods based on the measurement of absorption spectra in specific solvent systems, such as methanolic potassium hydroxide (B78521) solution. While generally exhibiting higher detection limits compared to fluorimetry, spectrophotometric methods provide reliable quantification in ranges suitable for pharmaceutical analysis nih.gov. For instance, a study on related benzodiazepines demonstrated linear calibration graphs with detection limits in the microgram per milliliter (µg/mL) range nih.gov.

The selection between fluorimetry and spectrophotometry often depends on the required sensitivity and the nature of the sample matrix. Fluorimetric methods are particularly advantageous for biological samples where high sensitivity is crucial, while spectrophotometry is a robust technique for the analysis of pharmaceutical formulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrolysis and Enantiodiscrimination Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural and dynamic properties of molecules, including the hydrolysis and chiral differentiation of oxazepam derivatives. Research has utilized NMR to study the behavior of (R)- and (S)-oxazepam hemisuccinate in the presence of methylated β-cyclodextrins nih.govnih.gov.

These studies provide insights into the chemical stability and enantiomeric interactions of oxazepam derivatives. For example, the hydrolysis of oxazepam hemisuccinate was monitored over time in the presence of different cyclodextrins directly within the NMR tube. It was observed that the rate of hydrolysis is significantly influenced by the type of cyclodextrin used. After 6 hours, (2-methyl)-β-CD induced an 11% hydrolysis of oxazepam hemisuccinate, a notably lower rate compared to the 48% hydrolysis observed with underivatized β-CD. In contrast, no hydrolysis was detected after 24 hours in the presence of heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) or heptakis-(2,3,6-tri-O-methyl)-β-CD (TRIMEB) nih.govnih.gov. This suggests that the availability of free hydroxyl groups on the cyclodextrin is crucial for the hydrolysis process nih.gov.

NMR spectroscopy has also been instrumental in enantiodiscrimination studies. DIMEB demonstrated a greater capability to differentiate between the enantiomers of oxazepam hemisuccinate compared to TRIMEB. Conversely, (2-methyl)-β-CD did not produce any splitting of the racemic oxazepam hemisuccinate resonances, indicating a lack of chiral discrimination under the studied conditions nih.govnih.gov. These findings highlight the utility of NMR in elucidating the subtle molecular interactions that govern stereoselectivity.

| Cyclodextrin Derivative | Hydrolysis of Oxazepam Hemisuccinate (after 6h) | Enantiodiscrimination Ability |

| (2-methyl)-β-CD (MCD) | 11% | None Observed |

| β-CD (underivatized) | 48% | Not specified |

| DIMEB | No hydrolysis detected (after 24h) | Greater than TRIMEB |

| TRIMEB | No hydrolysis detected (after 24h) | Less than DIMEB |

Table 1: Comparative effects of different cyclodextrins on the hydrolysis and enantiodiscrimination of oxazepam hemisuccinate as determined by NMR spectroscopy.

Immunoassay Techniques for Benzodiazepine (B76468) Detection in Research Settings

Immunoassay techniques are widely employed as screening methods for the detection of benzodiazepines in biological samples, particularly in urine. These methods are based on the principle of antigen-antibody recognition and offer rapid and sensitive detection. Various immunoassay formats have been developed, including the cloned enzyme donor immunoassay (CEDIA), enzyme-linked immunosorbent assay (ELISA), and the enzyme multiplied immunoassay technique (EMIT) nih.gov.

The performance of these immunoassays can vary depending on the specific benzodiazepine being targeted and the cutoff concentration used. For instance, the positivity rate for oxazepam detection can differ significantly between different immunoassay techniques at the same concentration researchgate.net. One study showed that at a concentration of 375 ng/mL of oxazepam, 98% of laboratories using an EIA (EMIT) method reported a positive result, while only 1% of laboratories using a FIA method detected it researchgate.net.

ELISA, in particular, has been developed for the detection of a range of benzodiazepines in urine. An ELISA employing a mouse anti-oxazepam antibody demonstrated high specificity for benzodiazepines with a detection limit of 0.3 µg/mL for oxazepam nih.gov. This assay showed good cross-reactivity with N-desmethyldiazepam but weak or no cross-reactivity with other benzodiazepines like flurazepam and chlordiazepoxide, as well as other classes of drugs nih.gov.

It is important to note that while immunoassays are excellent screening tools, they can be susceptible to cross-reactivity with other compounds and may not distinguish between individual drugs within the benzodiazepine class. Therefore, positive results from immunoassays are often confirmed using more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.net.

| Immunoassay Technique | Reported Positivity Rate for Oxazepam (at 375 ng/mL) | Limit of Detection (Oxazepam) |

| Enzyme Immunoassay (EIA/EMIT) | 98% | Not specified |

| Fluorescence Immunoassay (FIA) | 1% | Not specified |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Not specified | 0.3 µg/mL |

Table 2: Performance characteristics of different immunoassay techniques for the detection of oxazepam.

Method Validation for Research Applications (e.g., Specificity, Linearity, Precision, Accuracy)

Method validation is a critical process in analytical chemistry to ensure that a specific method is suitable for its intended purpose. For research applications involving the quantification of oxazepam acetate, validation according to guidelines from organizations like the International Council for Harmonisation (ICH) is essential. The key parameters for validation include specificity, linearity, precision, and accuracy researchgate.netrjptonline.org.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. For chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by showing that the peak for oxazepam is well-resolved from peaks of impurities, degradation products, or other matrix components researchgate.net.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient of the calibration curve rjptonline.orgijprajournal.com. For example, a validated HPLC method for benzodiazepines demonstrated good linearity with correlation values close to 1 saspublishers.com.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision can be evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision) mdpi.com.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery rjptonline.orgijprajournal.com. Accuracy studies for benzodiazepine analysis have shown recovery rates typically within the range of 90-110% mdpi.com.

The validation of an analytical method for oxazepam acetate would involve a systematic evaluation of these parameters to ensure the reliability and reproducibility of the research data.

| Validation Parameter | Description | Typical Acceptance Criteria for HPLC Methods |

| Specificity | Ability to measure the analyte in the presence of other components. | Peak purity and resolution from other peaks. |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Precision | Closeness of repeated measurements. | Relative Standard Deviation (%RSD) ≤ 2% |

| Accuracy | Closeness of the measured value to the true value. | Percent Recovery between 98% and 102% |

Table 3: Key method validation parameters and their typical acceptance criteria for research applications.

Prodrug Design and Medicinal Chemistry Aspects of Oxazepam Acetate, +

Design Principles for Benzodiazepine (B76468) Prodrugs

The design of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). scispace.comnih.gov For the benzodiazepine class of compounds, prodrug design aims to address challenges such as poor water solubility, limited bioavailability, chemical instability, and lack of site-specificity. nih.govacs.org The fundamental principle involves chemically modifying the active drug, rendering it temporarily inactive. This modified version, the prodrug, is designed to be converted into the active parent drug within the body through enzymatic or chemical processes. scispace.com

Key objectives for designing benzodiazepine prodrugs include:

Enhancing Solubility: Many benzodiazepines are lipophilic, leading to poor solubility in aqueous solutions, which can hinder the formulation of parenteral dosage forms and limit absorption. acs.orgauburn.edu Introducing polar functional groups, such as phosphates or amino acids, can significantly increase water solubility. For instance, 3-carboxylate benzodiazepines like clorazepate (B1175885) act as water-soluble prodrugs that are readily converted to the active form in the gastrointestinal tract. auburn.edu

Improving Bioavailability: The lipophilicity of a drug is a critical factor for its ability to permeate cell membranes and be absorbed. The prodrug approach can mask polar moieties of a drug with lipophilic groups (e.g., esters) to enhance membrane permeation and oral absorption. nih.gov

Site-Specific Delivery: While more complex, prodrugs can be designed to be activated by enzymes that are specific to a particular tissue or organ, thereby targeting the drug's action and potentially reducing systemic side effects. scispace.com

Carrier-linked prodrugs are a common strategy where the active drug is covalently attached to a non-toxic carrier moiety. nih.gov This linkage, often an ester or amide bond, is designed to be cleaved in the body to release the parent drug. nih.govorientjchem.org Oxazepam acetate (B1210297) is a classic example of this approach, where the active drug, oxazepam, is modified at its 3-hydroxy position. ontosight.ai

Ester Prodrug Strategies and Hydrolytic Activation

The use of an ester as a promoiety is one of the most prevalent strategies in prodrug design. scispace.comnih.gov Ester prodrugs are typically synthesized by esterifying a hydroxyl or carboxylic acid group on the parent drug. scispace.com This modification generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. scirp.org

In the case of (+)-Oxazepam acetate, the polar 3-hydroxyl group of oxazepam is esterified with an acetyl group. ontosight.ai Oxazepam itself exists as a racemic mixture, and early attempts to isolate its enantiomers were not successful. However, its acetate derivative has been successfully isolated as a single enantiomer, the (+)-isomer. wikipedia.org This stereochemical stability is a significant aspect of its medicinal chemistry. researchgate.net

The activation of ester prodrugs like (+)-Oxazepam acetate occurs via hydrolysis, a process catalyzed by ubiquitous enzymes called esterases, which are abundant in the blood, liver, and other tissues. scirp.org These enzymes recognize and cleave the ester bond, releasing the active parent drug (oxazepam) and the carrier moiety (acetic acid). ontosight.aiscirp.org The rate of this hydrolysis is a critical factor, as it determines the concentration and duration of action of the released drug. acs.org

Research on a series of aliphatic esters of oxazepam confirmed their function as prodrugs. nih.gov Studies in mice showed that while the esters retained anticonvulsant activity when administered intravenously, this effect was due to their conversion to oxazepam. The administration of these esters resulted in constant brain levels of oxazepam, indicating that the intrinsic activity of the intact ester is insignificant. nih.gov This confirms that the ester derivative primarily serves as a carrier to deliver the active oxazepam. The synthesis of oxazepam acetate involves the acetylation of the 3-hydroxy group of oxazepam, a reaction that can be achieved through various methods, including the use of acetic anhydride (B1165640) in what is known as a Polonovski-type rearrangement. researchgate.netgpatindia.com

Future Directions in Benzodiazepine Derivative Research

The future of benzodiazepine research is focused on designing novel derivatives with improved therapeutic profiles, aiming to enhance efficacy while minimizing undesirable effects. A key area of investigation is the development of subtype-selective modulators of the GABA-A receptor. nih.gov Classical benzodiazepines are non-selective, binding to multiple alpha subunits (α1, α2, α3, α5) of the GABA-A receptor, which contributes to their broad pharmacological profile of anxiolytic, sedative, anticonvulsant, and myorelaxant effects. auburn.edunih.gov Future research aims to create compounds that selectively target specific subunits to isolate the desired therapeutic action (e.g., anxiolysis mediated by α2/α3 subunits) from the sedative and amnesic effects (largely associated with the α1 subunit). nih.gov

Another promising direction is the exploration of novel drug delivery systems and routes of administration. researchgate.net For instance, research is underway to develop innovative dosage forms such as transdermal patches and inhalable formulations for benzodiazepines. These could offer non-invasive, rapid-acting alternatives for conditions like acute seizures, potentially improving patient adherence and social acceptability. researchgate.net

There is also growing interest in developing benzodiazepine derivatives for new therapeutic applications beyond their traditional use. Recent studies have investigated 2,3-benzodiazepine derivatives as inhibitors of AMPA receptors, which could have therapeutic potential in neurological disorders related to excitotoxicity. mdpi.com Furthermore, some benzodiazepine derivatives are being explored as inhibitors of BET (Bromodomain and Extra-Terminal) proteins, indicating a potential role in oncology. researchgate.net

Finally, research continues on improving the fundamental properties of these molecules. This includes designing derivatives with greater kinetic stability in their amorphous state to enhance bioavailability and prevent recrystallization during formulation. acs.org The development of dual-acting compounds, such as conjugating oxazepam with other neuroactive molecules like dopamine, represents another innovative strategy to potentially enhance drug delivery to the brain and modulate multiple neurotransmitter systems simultaneously. researchgate.net

Table of Mentioned Chemical Compounds

Interactions at the Molecular and Enzymatic Levels Relevant to Oxazepam Acetate, +

Cannabinoid-Induced Stereoselective Inhibition of Glucuronidation

The metabolism of oxazepam is enantiomeric-specific, with the S-enantiomer primarily metabolized by the enzyme UGT2B15, while the R-enantiomer is metabolized by UGT1A9 and UGT2B7. dntb.gov.uanih.gov UGT2B7 is also involved in the glucuronidation of the S-oxazepam isomer. mdpi.com Research has demonstrated a significant inhibitory effect of major cannabinoids on this metabolic pathway. mdpi.com

A study evaluating the inhibitory effects of cannabinoids on the UGT-mediated metabolism of R- and S-oxazepam found that major cannabinoids and their metabolites can impede this process. nih.gov The study screened Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and the major THC metabolites 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) and 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (11-COOH-THC) as potential inhibitors. dntb.gov.ua

The findings indicate a strong, stereoselective inhibition:

Cannabidiol (CBD) exhibited the most potent inhibition of UGT1A9- and UGT2B7-mediated formation of R-oxazepam glucuronide. mdpi.com

Δ⁹-tetrahydrocannabinol (THC) showed the highest level of inhibition towards the UGT2B15-mediated glucuronidation of S-oxazepam. mdpi.com

The unbound, binding-corrected inhibition constant (Ki,u) values for the glucuronidation of R-oxazepam were approximately 2- to 5-fold lower than those for S-oxazepam, suggesting a stronger inhibitory effect on the metabolism of the R-enantiomer. dntb.gov.uanih.govresearchgate.net

These in vitro findings were used in mechanistic static modeling to predict potential clinical interactions. The model predicted a clinically significant drug-drug interaction between oral THC and CBD with oxazepam, with the area under the concentration-time curve ratio (AUCR) values ranging from 1.25 to 3.45. dntb.gov.uanih.gov This suggests that concurrent administration of major cannabinoids with oxazepam could alter its clearance, potentially leading to increased levels of oxazepam and prolonged sedation. mdpi.com

| Cannabinoid | Primary Target Enzyme(s) | Affected Oxazepam Enantiomer | Relative Inhibitory Potency | Predicted Clinical Outcome |

|---|---|---|---|---|

| Cannabidiol (CBD) | UGT1A9, UGT2B7 | (R)-Oxazepam | High | Potential for significant DDI |

| Δ⁹-tetrahydrocannabinol (THC) | UGT2B15 | (S)-Oxazepam | High for this pathway | Potential for DDI |

| 11-OH-THC | UGT1A9, UGT2B7 | (R)-Oxazepam | Moderate | Not predicted to cause significant DDI |

Modulation of Hepatic Enzymes (e.g., Cytochrome P450) and Implications for Metabolism

A significant aspect of oxazepam's metabolic profile is that it largely bypasses the Cytochrome P450 (CYP) enzyme system for its own elimination. droracle.aidroracle.ai Unlike many other benzodiazepines, such as diazepam which is metabolized by CYP3A4 and CYP2C19, oxazepam undergoes direct Phase II glucuronidation to form inactive metabolites. researchgate.netdroracle.ai This metabolic pathway makes its pharmacokinetics less susceptible to alterations by inhibitors or inducers of the CYP450 system, which is a potential advantage in patients with liver impairment. droracle.aidroracle.ai

However, while CYP enzymes are not the primary route for oxazepam metabolism, research indicates that oxazepam can modulate the activity of these enzymes. A study in animal models was conducted to evaluate oxazepam as a CYP450 inducer. nih.gov The results showed:

In mice , at dietary doses associated with liver tumor formation, oxazepam induced both CYP2B and CYP4A . nih.gov

In rats , oxazepam induced CYP2B but not CYP4A. nih.gov

The induction of hepatic cytochrome P450s by oxazepam was observed in mice at doses that were carcinogenic after long-term exposure. nih.gov This suggests that while oxazepam is not a substrate for these enzymes, it can act as an inducer, which could have implications for the metabolism of other co-administered drugs that are substrates for CYP2B or CYP4A.

| Interaction Type | Affected CYP Isoforms | Species Observed | Implication |

|---|---|---|---|

| Metabolism of Oxazepam | N/A (Bypasses system) | Humans | Lower risk of drug-drug interactions with CYP inhibitors/inducers. |

| Induction by Oxazepam | CYP2B, CYP4A | Mice | Potential to alter the metabolism of other drugs metabolized by these enzymes. |

| CYP2B | Rats |

Stereoselective Allosteric Interactions with Other Ligands

The primary mechanism of action for oxazepam, like other benzodiazepines, involves its function as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. drugbank.comnih.gov These receptors are ligand-gated chloride ion channels that mediate synaptic inhibition in the central nervous system. nih.gov Oxazepam binds to a specific site on the receptor, known as the benzodiazepine (B76468) binding site, located at the interface between the alpha (α) and gamma (γ) subunits. drugbank.com This binding induces a conformational change in the receptor that increases its affinity for the endogenous neurotransmitter GABA, enhancing the flow of chloride ions and causing hyperpolarization of the neuron. drugbank.comnih.gov

This interaction is stereoselective, as evidenced by the fact that the (S)-enantiomer of oxazepam is more pharmacologically active than the (R)-enantiomer, indicating a differential affinity or efficacy at the GABA-A receptor. drugbank.com

While the allosteric interaction with the GABA-A receptor is well-established, detailed research specifically documenting stereoselective allosteric interactions of (+)-oxazepam acetate (B1210297) with other external ligands at a molecular level is limited. Numerous pharmacodynamic interactions exist where oxazepam's CNS depressant effects are enhanced by other substances like opioids, alcohol, or other sedatives. nih.govdrugbank.comwikipedia.org These are typically considered synergistic effects at a systemic level rather than a specific allosteric interaction at a single receptor complex.

Q & A

Q. What factors explain variability in (+)-oxazepam acetate’s environmental half-life across studies?

- Analysis : Differences in sediment organic carbon content, microbial activity, and pH alter DT50. Standardize test systems (e.g., OECD 308) and control for co-solvents or co-contaminants that modulate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.